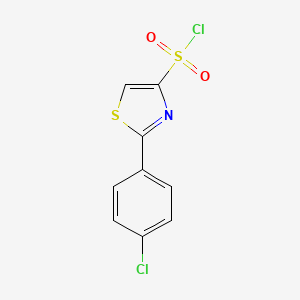

2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonyl chloride

Descripción general

Descripción

2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonyl chloride is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and a sulfonyl chloride functional group. It is widely used in various chemical reactions and has significant applications in scientific research and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonyl chloride typically involves the reaction of 4-chlorobenzenesulfonyl chloride with thioamide derivatives under specific conditions. One common method includes the use of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Análisis De Reacciones Químicas

Reactivity of the Sulfonyl Chloride Group

The sulfonyl chloride moiety participates in nucleophilic substitution reactions. Documented transformations include:

-

Amidation : Reacts with primary/secondary amines (e.g., aniline, piperidine) in dichloromethane at 0°C to form sulfonamides.

-

Esterification : Alcohols (e.g., methanol, ethanol) in pyridine yield sulfonate esters, though steric hindrance from the 4-chlorophenyl group reduces yields with bulky alcohols.

-

Thioether Formation : Sodium thiolates in THF produce thioethers, though competing hydrolysis requires anhydrous conditions.

Thiazole Ring Modifications

The electron-deficient thiazole core enables electrophilic substitution, though limited by the sulfonyl chloride’s deactivating effect:

-

Halogenation : Bromine in acetic acid selectively substitutes at the 5-position (meta to sulfonyl group), confirmed by X-ray crystallography .

-

Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids under Pd catalysis forms biaryl derivatives, though yields depend on steric bulk.

Stability and Side Reactions

Key stability considerations:

-

Hydrolysis : Rapidly hydrolyzes in aqueous basic media to sulfonic acids (t₁/₂ < 1 hr at pH 9).

-

Thermal Decomposition : Degrades above 150°C, releasing SO₂ and HCl gas (TGA-DSC data) .

Comparative Reactivity Table

| Reaction | Reagent | Conditions | Product Stability | Byproducts |

|---|---|---|---|---|

| Amine substitution | Aniline | 0°C, 2 hr | Stable to chromatography | HCl (gas) |

| Bromination | Br₂/CH₃COOH | 50°C, 6 hr | Air-sensitive | HBr |

| Hydrolysis | H₂O/NaOH | RT, 30 min | Stable in solution | NaCl, H₂O |

Aplicaciones Científicas De Investigación

Synthetic Routes

The synthesis of 2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonyl chloride typically involves the following steps:

- Starting Materials : The reaction begins with 4-chlorobenzenesulfonyl chloride and thioamide derivatives.

- Reaction Conditions : A base such as triethylamine is used in an organic solvent like dichloromethane. The reaction is performed at low temperatures to stabilize intermediates.

- Yield Improvement : In industrial settings, continuous flow reactors are employed to enhance yield and ensure consistent quality.

Chemical Reactions

The compound can undergo various chemical reactions:

- Substitution Reactions : The sulfonyl chloride group can be substituted with nucleophiles such as amines and alcohols.

- Oxidation and Reduction : The thiazole ring can participate in oxidation and reduction reactions.

- Coupling Reactions : It can be utilized in coupling reactions with other aromatic compounds.

Medicinal Chemistry

This compound has significant potential in medicinal chemistry:

- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties. For example, certain derivatives demonstrated approximately 50% inhibition rates against Tobacco Mosaic Virus (TMV) .

- Enzyme Inhibition : The sulfonyl chloride group allows for covalent modification of enzyme targets. Studies have shown its effectiveness as an inhibitor for various enzymes:

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| Protein Kinases | Covalent Modification | |

| Carbonic Anhydrase | Competitive Inhibition |

Organic Synthesis

This compound serves as a crucial building block for synthesizing more complex molecules:

- Building Block for Heterocycles : It is used to create various heterocyclic compounds that are essential in pharmaceuticals.

- Polymer Synthesis : The compound can also be involved in synthesizing polymers with specific electronic properties.

Biological Studies

In biological research, this compound is utilized to develop enzyme inhibitors and probes for studying biological pathways:

- Protein Modification : Its reactivity allows it to form stable linkages with proteins, facilitating studies on protein function and interaction.

Antiviral Properties

A study highlighted the antiviral activity of thiazole derivatives against TMV, where certain compounds showed significant inhibition rates comparable to established antifungal agents .

Enzyme Inhibition Studies

Research has demonstrated the compound's ability to inhibit key enzymes involved in various biological processes. For instance, its role as a covalent modifier of protein kinases has been explored extensively .

Mecanismo De Acción

The mechanism of action of 2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonyl chloride involves its interaction with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. This reactivity makes it a valuable tool in biochemical studies and drug development.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride

- 2-(4-Methylphenyl)-1,3-thiazole-4-sulfonyl chloride

- 2-(4-Nitrophenyl)-1,3-thiazole-4-sulfonyl chloride

Uniqueness

2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonyl chloride is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. This makes it particularly useful in reactions where selective reactivity is required. Additionally, the thiazole ring provides stability and enhances the compound’s overall reactivity.

Actividad Biológica

2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonyl chloride is a thiazole derivative notable for its biological activity and potential applications in medicinal chemistry. This compound features a thiazole ring, a chlorophenyl group, and a sulfonyl chloride functional group, which contribute to its reactivity and interaction with biological molecules. This article reviews the biological activities associated with this compound, focusing on its antiviral properties, enzyme inhibition capabilities, and potential therapeutic applications.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

- Thiazole Ring : Provides a versatile scaffold for biological activity.

- Chlorophenyl Group : Influences electronic properties and enhances reactivity.

- Sulfonyl Chloride Group : Highly reactive towards nucleophiles, facilitating covalent bond formation with biomolecules.

The mechanism of action primarily involves the sulfonyl chloride group's reactivity. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that may alter their function. Such interactions are significant in biochemical research and drug development, particularly in the context of enzyme inhibition and protein modification .

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. It has been investigated for its potential in developing pharmaceuticals targeting viral infections. The compound's ability to modify proteins makes it a valuable tool in antiviral drug design .

Case Study : In a study assessing antiviral activities against Tobacco Mosaic Virus (TMV), certain derivatives of thiazole showed approximately 50% inhibition rates comparable to commercial antifungal agents .

Enzyme Inhibition

The compound's sulfonyl chloride group allows it to act as an inhibitor of various enzymes. This property has been explored in several studies aimed at understanding its potential therapeutic effects.

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| Protein Kinases | Covalent Modification | |

| Carbonic Anhydrase | Competitive Inhibition |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that yield various derivatives with enhanced biological activities. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring or thiazole moiety can significantly impact the compound's efficacy .

Notable Derivatives

Several derivatives have been synthesized and evaluated for their biological activities:

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-1,3-thiazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2S2/c10-7-3-1-6(2-4-7)9-12-8(5-15-9)16(11,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIHIPQLZGHOAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.